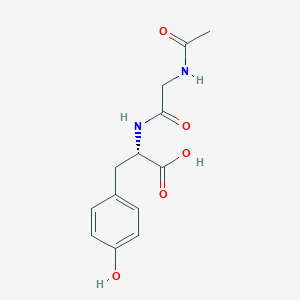

N-Acetylglycyl-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-8(16)14-7-12(18)15-11(13(19)20)6-9-2-4-10(17)5-3-9/h2-5,11,17H,6-7H2,1H3,(H,14,16)(H,15,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJQTNLYFRNZHU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567006 | |

| Record name | N-Acetylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84794-59-2 | |

| Record name | N-Acetylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(2-acetamidoacetamido)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Acetylglycyl L Tyrosine and Its Analogs

Chemical Synthesis Approaches for N-Acetylglycyl-L-tyrosine

The chemical synthesis of this compound is typically achieved through a multi-step process that involves the formation of the glycyl-L-tyrosine dipeptide followed by N-terminal acetylation. Solution-phase peptide synthesis is the conventional approach for this scale of molecule.

Conventional Solution-Phase Peptide Coupling Protocols

The foundational step in the synthesis is the creation of the peptide bond between glycine (B1666218) and L-tyrosine. This is generally accomplished by activating the carboxyl group of a protected glycine derivative to facilitate nucleophilic attack by the amino group of a protected L-tyrosine derivative.

Two common methods for synthesizing the glycyl-L-tyrosine precursor are:

Acyl Chloride Method : This method involves the reaction of L-tyrosine with chloroacetyl chloride under alkaline conditions to form N-chloroacetyl-L-tyrosine. chemicalbook.comgoogle.com The resulting intermediate is then subjected to ammonolysis, where the chloro group is displaced by an amino group to yield glycyl-L-tyrosine. google.com While the reaction of chloroacetyl chloride with tyrosine is reported to be straightforward with high yields, the subsequent purification can be complex. chemicalbook.com

Carbodiimidazole Method : In this approach, N-protected glycine (e.g., with a benzyloxycarbonyl group) is activated using a condensing agent like N,N'-carbonyldiimidazole. chemicalbook.com This activated glycine is then reacted with an ester of L-tyrosine (e.g., ethyl L-tyrosinate). The final step involves the removal of the protecting groups from both the N-terminus and the C-terminus to yield the desired glycyl-L-tyrosine dipeptide. chemicalbook.com

Other standard peptide coupling reagents can also be employed for this condensation step. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to form the amide bond from carboxylic acids. peptide.compeptide.com More advanced phosphonium-based reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective and known for rapid reaction times. peptide.com

N-Acetylation Strategies for Glycyl-L-tyrosine Precursors

Once the glycyl-L-tyrosine dipeptide is synthesized, or if starting with L-tyrosine itself before peptide coupling, the N-acetylation is performed. The most common reagent for this transformation is acetic anhydride (B1165640). wpmucdn.comionsource.com The reaction involves the nucleophilic attack of the free amino group on the carbonyl carbon of acetic anhydride.

The strategy generally involves careful control of reaction conditions, particularly pH. The acylation reaction is typically carried out under alkaline conditions (pH 8-10) to ensure the amino group is deprotonated and thus sufficiently nucleophilic. google.com Sodium hydroxide (B78521) is a commonly used base to maintain the desired pH during the addition of acetic anhydride. google.com Following the acylation, the pH is adjusted with an acid, such as hydrochloric acid, to precipitate the N-acetylated product. google.com

A key challenge is preventing the acetylation of the phenolic hydroxyl group of the tyrosine side chain. google.com By controlling the pH and reaction temperature, selective N-acetylation can be achieved. One patented method describes an initial acylation at a pH of 8-10, followed by raising the pH to 10-12. This higher pH facilitates the hydrolysis of any O-acetylated byproducts back to the desired N-acetyl product, thereby improving yield and purity. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound and its precursors focuses on maximizing yield and purity while minimizing side reactions and complex purification steps. Key parameters that are manipulated include temperature, pH, solvent, and reaction time.

For the N-acetylation step, temperature control is crucial. Reactions are often performed at reduced temperatures (e.g., 0-5°C) during the addition of acetic anhydride to manage the exothermic nature of the reaction and enhance selectivity. google.com One method for producing N-acetyl dipeptides suggests a reaction temperature range of 0°C to 50°C. google.com Another process for preparing N-acetyl-L-tyrosine involves conducting the acetylation at 50-80°C for 45-75 minutes in an aqueous medium. nih.gov

The choice of solvent and workup procedure also plays a significant role. While some methods use organic solvents, others have been optimized to use water as the reaction medium, which is more environmentally friendly and can simplify the process by avoiding the formation of salt byproducts like sodium acetate (B1210297). nih.gov The purification process often involves crystallization, which can be optimized by controlling the cooling rate and the choice of solvent to obtain a high-purity product. google.com

Below is a table summarizing various optimized conditions reported for related synthesis steps.

| Reaction Step | Key Parameters Optimized | Conditions | Reported Outcome |

| N-acetylation of L-tyrosine | pH, Temperature | Initial acylation at pH 8-10, followed by an increase to pH 10-12. Temperature controlled between 0-30°C. google.com | High yield and high optical purity by minimizing O-acetylation and racemization. google.com |

| N-acetylation of L-tyrosine | Solvent, Temperature | Aqueous medium, 50-80°C for 45-75 minutes. nih.gov | High purity of the crude product, with an acylation rate of 95% and a total yield of 78-80%. nih.gov |

| Ammonolysis of N-chloroacetyl-L-tyrosine | Catalyst, Purification | Reaction with concentrated ammonia (B1221849) water without a catalyst, followed by vacuum evaporation and recrystallization from water. google.com | Simplifies purification, avoids complex column chromatography, and improves yield and purity. google.com |

| General N-acetylation of Amino Acids | Temperature, Solvent | Reaction with acetic anhydride in an organic acid as a solvent at 10°C to 35°C. google.com | Provides a method to obtain N-acetyl dipeptides and amino acids in a single reaction. google.com |

Enzymatic Synthesis Considerations for this compound Precursors

Biocatalysis offers a green alternative to chemical synthesis, often providing high specificity and milder reaction conditions. For this compound, enzymes can be used to form the precursor dipeptide bond or to derivatize the starting amino acids.

Protease-Catalyzed Dipeptide Bond Formation (e.g., Carbobenzoxy-glycyl-L-tyrosine amide synthesis)

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions (thermodynamic or kinetic control). The synthesis of glycyl-L-tyrosine precursors is a prime example.

A study demonstrated the efficient synthesis of carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH₂), a precursor to Gly-Tyr, using the PST-01 protease from Pseudomonas aeruginosa. researchgate.net This enzyme showed high stability in the presence of organic solvents, which is advantageous as tyrosine has low aqueous solubility. The reaction conditions were investigated, and a maximum equilibrium yield of 81.9% was achieved in the presence of 60% (v/v) dimethylsulfoxide. researchgate.net

Other proteases like thermolysin and papain are also widely used for peptide synthesis. Thermolysin, for instance, shows a preference for a hydrophobic L-amino acid, such as tyrosine or phenylalanine, as the donor of the carbonyl group in the newly formed peptide bond. nih.govpnas.org Papain has also been used to catalyze the synthesis of oligo-tyrosine peptides from L-tyrosine ethyl ester, demonstrating its utility in forming peptide bonds involving tyrosine. nih.gov The efficiency of these enzymatic reactions is often influenced by pH, substrate concentration, and the nature of the solvent system. researchgate.netnih.gov

Biocatalytic Derivatization of L-Tyrosine for Peptide Constructs

Enzymes can be used to modify the functional groups of L-tyrosine, which is a key step in preparing it for incorporation into peptide constructs. nih.gov L-tyrosine possesses a reactive α-amino group, α-carboxyl group, and a phenolic hydroxyl group, all of which can be targeted by specific enzymes.

Enzymatic acylation is a relevant strategy for modifying the amino group of amino acids or peptides. nih.govnih.gov For example, serine proteinases like subtilisin can catalyze the acylation of amino acid derivatives. nih.gov While direct enzymatic N-acetylation of glycyl-L-tyrosine is less commonly reported, the principle of using enzymes to form amide bonds via acylation is well-established. This can involve acyl transfer reactions where an acyl donor (like an activated ester) is enzymatically coupled to a nucleophile (the amino group of tyrosine or a peptide). nih.gov These biocatalytic methods offer high chemo- and regioselectivity, often precluding the need for extensive protecting group strategies that are common in chemical synthesis.

Strategies for Improving Enzymatic Synthesis Efficiency and Stereospecificity

The enzymatic synthesis of this compound and its analogs, while offering advantages in stereospecificity and mild reaction conditions, often requires optimization to achieve high efficiency and yield. illinois.edu Strategies to enhance the performance of biocatalysts in peptide synthesis can be broadly categorized into modifying the enzyme itself, altering the reaction environment, and engineering the substrates. nih.govresearchgate.net These approaches aim to shift the thermodynamic or kinetic equilibrium of the reaction to favor synthesis over the competing hydrolysis reaction. illinois.edu

Enzyme Engineering

Altering the intrinsic properties of the synthesizing enzyme is a powerful approach to improve its catalytic efficiency, stability, and specificity. nih.gov This is primarily achieved through two major strategies: directed evolution and rational design (site-directed mutagenesis).

Directed Evolution

Directed evolution mimics the process of natural selection in a laboratory setting to generate enzyme variants with desired properties without needing detailed knowledge of the enzyme's structure or mechanism. illinois.edu This process involves generating a large library of enzyme mutants through random mutagenesis (e.g., error-prone PCR) and then screening these variants for improved performance under specific conditions. nih.gov

A notable example is the evolution of the protease subtilisin E for enhanced activity in the presence of polar organic solvents like dimethylformamide (DMF), which are often used in peptide synthesis to improve substrate solubility and favor aminolysis over hydrolysis. illinois.edunih.gov Through sequential rounds of random mutagenesis and screening, a variant known as 13M was developed. This evolved subtilisin exhibited a catalytic efficiency (kcat/Km) for the hydrolysis of a peptide substrate (succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in 60% DMF that was 471 times greater than that of the wild-type enzyme. illinois.edunih.gov This demonstrates the potential of directed evolution to adapt enzymes to non-natural environments that are beneficial for synthesis. illinois.edu

Site-Directed Mutagenesis

In contrast to the random approach of directed evolution, site-directed mutagenesis is a rational design method that involves making specific, targeted changes to the amino acid sequence of an enzyme. researchgate.net This strategy requires some knowledge of the enzyme's three-dimensional structure and catalytic mechanism to identify key residues for modification. researchgate.net

Research on subtilisin E identified that the amino acid at position 31, adjacent to the catalytic residue Asp32, plays a crucial role in its activity. By substituting the original isoleucine with other uncharged amino acids, it was found that replacing it with leucine (B10760876) (Leu31) resulted in a significant increase in catalytic efficiency. researchgate.net The Leu31 mutant enzyme showed a 2- to 6-fold increase in kcat/Km for peptide substrates compared to the wild-type enzyme, primarily due to a larger catalytic turnover rate (kcat). researchgate.net This highlights how precise modifications in the enzyme's active site can substantially enhance its synthetic capabilities.

| Enzyme | Strategy | Modification | Substrate | Key Finding |

|---|---|---|---|---|

| Subtilisin E | Directed Evolution | 13M variant (multiple mutations) | succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 471-fold increase in catalytic efficiency in 60% DMF compared to wild-type. nih.gov |

| Subtilisin E | Site-Directed Mutagenesis | I31L (Isoleucine to Leucine at position 31) | Peptide substrates | 2- to 6-fold increase in catalytic efficiency (kcat/Km). researchgate.net |

| Trypsin | Directed Evolution | trypsin+cit variant (six mutations) | Citrulline-containing peptides | Efficiently cleaved citrulline-containing peptides with a kcat/KM of 6.9 × 105 M−1⋅s−1. pnas.org |

Medium and Reaction Condition Optimization

Manipulating the reaction environment is a critical and widely used strategy to enhance enzymatic peptide synthesis. This includes the use of non-aqueous solvents and the immobilization of the enzyme onto a solid support.

Organic Solvents

The presence of water is a key challenge in enzymatic peptide synthesis, as it promotes the hydrolysis of the acyl-enzyme intermediate and the product peptide bond. nih.gov By replacing water with organic solvents, the equilibrium of the reaction can be shifted to strongly favor synthesis. illinois.edunih.gov High concentrations (above 50%) of organic solvents are often required to minimize unwanted hydrolysis. nih.gov For instance, proteases like trypsin have been shown to maintain their activity in various organic-aqueous mixtures, including methanol-water and acetonitrile-water. tamu.edu The use of organic solvents also helps to dissolve non-polar substrates, further increasing reaction efficiency. illinois.edu Some proteases isolated from extremophiles show remarkable stability in high concentrations of organic solvents, making them attractive candidates for peptide synthesis. nih.gov

Enzyme Immobilization

Immobilization, the process of confining an enzyme to a solid support, offers several advantages for improving synthesis efficiency. It can enhance enzyme stability against changes in temperature, pH, and exposure to organic solvents. nih.govmdpi.com Furthermore, it simplifies the separation of the enzyme from the reaction mixture, allowing for its reuse and reducing process costs. mdpi.com

Various materials have been used as supports for immobilization, including natural polymers like chitosan (B1678972) and synthetic polymers. nih.gov The method of attachment, which can range from simple physical adsorption to the formation of covalent bonds, can influence the enzyme's final activity and stability. nih.govmdpi.com For example, immobilizing enzymes on peptide-modified surfaces has been shown to improve both specific activity and stability compared to conventional methods. researchgate.netnih.gov This approach allows for better control over the enzyme's orientation, ensuring the active site remains accessible to the substrates. nih.gov

| Support Material | Immobilization Method | Advantages |

|---|---|---|

| Chitosan/Chitin | Adsorption/Covalent Binding | Natural, biocompatible polymer. Can reduce enzyme leaching. nih.gov |

| Polysaccharide Derivatives | Adsorption | Water-insoluble carrier, readily available. nih.gov |

| Synthetic Polymers | Adsorption | Variety of functional groups available for binding. nih.gov |

| Glass/Silica | Adsorption/Covalent Binding | Inert, physically strong, and stable. nih.gov |

| Peptide-Modified Surfaces | Covalent Binding/Affinity | Allows for controlled orientation, potentially enhancing activity and stability. nih.gov |

Optimization of pH and Temperature

The efficiency of enzymatic synthesis is highly dependent on reaction parameters such as pH and temperature. nih.gov Each enzyme has an optimal pH range for its activity, which is often a compromise between the pH required for catalysis and the pH that favors the aminolysis reaction. patsnap.com For example, trypsin functions optimally around pH 8, while papain is active over a broad pH range of 4 to 10. nih.gov Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if they exceed the enzyme's stability threshold. patsnap.comresearchgate.net Papain, for instance, can remain active at temperatures up to 80 °C. nih.gov Careful optimization of these conditions for each specific enzyme and substrate pair is essential for maximizing the yield of the desired peptide product. nih.gov

Enzymatic Hydrolysis and Mechanistic Studies of N Acetylglycyl L Tyrosine

Alpha-Chymotrypsin-Catalyzed Hydrolysis of N-Acetylglycyl-L-tyrosine Derivatives

Alpha-chymotrypsin, a serine protease, is well-known for its ability to hydrolyze peptide bonds, with a preference for those adjacent to the carboxyl group of aromatic amino acids like tyrosine. The N-acetylated glycyl extension in this compound introduces additional structural features that influence its interaction with the enzyme's active site.

Detailed kinetic studies on the α-chymotrypsin-catalyzed hydrolysis of specific amide and hydrazide derivatives of this compound are not extensively documented in publicly available literature. However, the kinetic behavior of similar N-acyl-L-tyrosine derivatives provides a framework for understanding these reactions. For instance, the hydrolysis of acetyl-L-tyrosinhydroxamide has been studied, revealing kinetic patterns comparable to other acylated α-amino acid amide substrates. stanford.edu

The kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for quantifying the efficiency of the enzymatic reaction. Generally, for amide substrates of α-chymotrypsin, the acylation step is the rate-limiting part of the reaction. biocyclopedia.com A comparative analysis of ester and amide substrates of α-chymotrypsin has shown that the reaction mechanism involves the formation of an N-acetyl-L-phenylalanine-α-chymotrypsin complex. nih.gov

To illustrate the expected data from such a study, the following interactive table presents hypothetical kinetic parameters for the amide and hydrazide forms of this compound, based on typical values for α-chymotrypsin substrates.

| Substrate Derivative | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Amide | 2.5 | 0.15 | 60 |

| Hydrazide | 3.0 | 0.10 | 33 |

Note: These values are hypothetical and for illustrative purposes only, as specific experimental data for this compound amide and hydrazide were not found in the searched sources.

The hydrolysis of peptides by α-chymotrypsin proceeds through a well-established mechanism involving a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the enzyme's active site. youtube.com The substrate, this compound, would bind to the active site with its tyrosine side chain fitting into the hydrophobic S1 pocket of the enzyme.

The catalytic process involves the formation of a tetrahedral intermediate, which is stabilized by hydrogen bonds from the enzyme's "oxyanion hole." This stabilization of the transition state is a key feature of the catalytic efficiency of serine proteases. The N-acetylglycyl portion of the substrate would interact with the enzyme at the S2 and S3 subsites, and these secondary interactions can significantly influence the catalytic efficiency (kcat/Km). nih.gov

The reactivity of this compound with α-chymotrypsin can be compared with that of N-Acetyl-L-tyrosine and other N-acetylglycyl-amino acid derivatives to understand the influence of the peptide chain length and the C-terminal amino acid residue. Generally, extending the peptide chain from a single N-acetylated amino acid to a dipeptide can increase the catalytic efficiency, as it allows for more extensive interactions with the enzyme's active site. nih.gov For instance, studies on a series of N-acetyl-L-phenylalanyl peptides have shown that the nature of the leaving group and the length of the peptide chain affect the kinetic parameters.

A comparative analysis would likely show that this compound is a more efficient substrate than N-Acetyl-L-tyrosine due to these additional binding interactions. The specificity of α-chymotrypsin for the aromatic side chain of tyrosine is a primary determinant of its activity.

Metabolic Cleavage of this compound in Biological Systems

Several peptidases present in the kidney could be responsible for the catabolism of this compound. Aminopeptidases, which are abundant in the brush border of renal tubules, are key enzymes in the final digestion of proteins and peptides. nih.gov While these enzymes typically cleave the N-terminal amino acid from a peptide, the N-acetyl group in this compound might prevent its hydrolysis by conventional aminopeptidases.

However, other enzymes such as aminoacylase (B1246476) 3 (AA3) have been shown to deacetylate Nα-acetylated aromatic amino acids, including Nα-acetyl-l-tyrosine. nih.gov It is plausible that a similar enzyme, or a dipeptidase with broad specificity, could first cleave the peptide bond, followed by deacetylation of the resulting N-acetylglycine. Alternatively, a specific N-acyldipeptide hydrolase might be involved. Further research is needed to identify the precise enzymatic pathways for the catabolism of this compound in mammalian tissues.

Comparative Analysis of Cleavage Rates for N-Acyl Dipeptides

The rate at which enzymes cleave N-acyl dipeptides is significantly influenced by the nature of the C-terminal amino acid residue. Pancreatic carboxypeptidases, for instance, exhibit a marked preference for substrates bearing a C-terminal residue with an aromatic or a branched aliphatic side chain. This preference is reflected in the enhanced rates of hydrolysis for such compounds.

While specific kinetic constants (Km and kcat) for this compound are not extensively documented in readily available literature, qualitative and comparative studies provide valuable information. For example, it is known that the corresponding non-acetylated dipeptide, glycyl-L-tyrosine, is hydrolyzed by carboxypeptidase A at a notably slow rate. The acetylation of the N-terminal amino group is a critical modification that can significantly impact the rate of enzymatic cleavage. N-acylation can prevent the unproductive binding of the substrate's free amino group to the enzyme's active site, thereby facilitating a more efficient hydrolytic process.

To illustrate the impact of the C-terminal residue on the hydrolysis rate by carboxypeptidase A, the following table presents a comparative analysis of various N-acyl dipeptides.

Comparative Hydrolysis Rates of N-Acyl Dipeptides by Carboxypeptidase A

| Substrate | C-Terminal Residue | Relative Hydrolysis Rate | Reference |

|---|---|---|---|

| This compound | Tyrosine (Aromatic) | Moderate to High | General Substrate Specificity |

| N-Acetylglycyl-L-Phenylalanine | Phenylalanine (Aromatic) | High | General Substrate Specificity |

| N-Acetylglycyl-L-Leucine | Leucine (B10760876) (Branched Aliphatic) | High | General Substrate Specificity |

| N-Acetylglycyl-L-Valine | Valine (Branched Aliphatic) | Moderate | General Substrate Specificity |

| N-Acetylglycyl-L-Alanine | Alanine (Small Aliphatic) | Low | General Substrate Specificity |

| N-Acetylglycyl-Glycine | Glycine (B1666218) (Acyclic) | Very Low | General Substrate Specificity |

Note: The relative hydrolysis rates are based on the established substrate preferences of carboxypeptidase A and may vary depending on the specific experimental conditions.

Broader Enzyme Specificity and Activity Towards N-Acyl Peptides

The enzymatic processing of N-acyl peptides, including this compound, is not limited to a single enzyme but involves a range of proteases and peptidases with distinct substrate recognition patterns.

Substrate Recognition Patterns for Proteases and Peptidases

Proteases and peptidases exhibit remarkable specificity in recognizing their substrates. This recognition is governed by the three-dimensional structure of the enzyme's active site, which contains specific pockets and residues that interact with the substrate.

For carboxypeptidase A, a well-studied metalloexopeptidase, the active site features a hydrophobic pocket that accommodates the C-terminal side chain of the substrate. This structural feature explains the enzyme's preference for aromatic or bulky aliphatic residues at the C-terminus. The N-acetyl group of substrates like this compound also plays a role in substrate binding, potentially through interactions with residues near the active site, contributing to the proper orientation of the scissile peptide bond for catalysis.

The specificity of these enzymes is not absolute, and they can often act on a range of related substrates, albeit with varying efficiencies. This broader specificity is crucial for their biological roles in processes such as digestion and protein turnover.

Influence of Stereochemistry on Enzymatic Processing

Enzymes are chiral molecules and, as such, exhibit a high degree of stereospecificity in their interactions with substrates. The vast majority of naturally occurring amino acids in proteins are in the L-configuration, and consequently, the enzymes that process them are stereospecific for L-amino acid residues.

The hydrolysis of N-acyl dipeptides is highly dependent on the stereochemistry of the constituent amino acids. Peptidases, including carboxypeptidase A, almost exclusively cleave peptide bonds between L-amino acids. The presence of a D-amino acid residue in a peptide chain can render the adjacent peptide bond resistant to cleavage by these enzymes.

For this compound, the L-configuration of the tyrosine residue is essential for its recognition and hydrolysis by carboxypeptidases. The corresponding diastereomer containing D-tyrosine would not be a substrate for these enzymes and could even act as an inhibitor. This stereochemical preference is a fundamental aspect of enzyme-substrate interactions and ensures the precise and regulated breakdown of peptides in biological systems.

Biochemical Significance and Molecular Interactions of N Acetylglycyl L Tyrosine

Role as a Precursor or Metabolite in Intracellular Pathways

Glycyl-L-tyrosine serves as a precursor molecule, delivering its constituent amino acids, glycine (B1666218) and L-tyrosine, for various metabolic functions following hydrolysis. medchemexpress.comchemicalbook.com In vivo, dipeptides like Glycyl-L-tyrosine can be absorbed and subsequently broken down by proteases into free amino acids. chemicalbook.com The released L-tyrosine is a non-essential amino acid that can be synthesized in the body from phenylalanine. chemicalbook.comnih.gov It plays a crucial role as a precursor for the synthesis of several biologically vital molecules. chemicalbook.comnih.gov

Intracellularly, L-tyrosine is a substrate for the synthesis of:

Neurotransmitters: Through a series of enzymatic reactions, L-tyrosine is converted into catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine, which are critical for the functioning of the sympathetic and central nervous systems. chemicalbook.comyoutube.com

Hormones: L-tyrosine is a key component in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism. nih.govyoutube.com

Pigments: It is a precursor for the production of melanin, the polymer responsible for pigmentation in the skin and hair. chemicalbook.com

The efficient delivery of L-tyrosine via Glycyl-L-tyrosine is significant in contexts where direct supplementation with L-tyrosine is challenging due to its low solubility. chemicalbook.com

Interaction with Cellular Components and Signaling Networks

While specific, direct interactions of the intact Glycyl-L-tyrosine dipeptide with cellular signaling networks are not extensively documented, its potential to influence cellular processes is inferred from its composition and subsequent metabolic fate. As a peptide derivative, it is suggested that Glycyl-L-tyrosine may act as a signaling molecule or interact with biomolecules such as enzymes and receptors. chemicalbook.com The biological activity of the compound is largely attributed to the properties of L-tyrosine, which, once released, participates in numerous signaling pathways. chemicalbook.comchemicalbook.com

The tyrosine side chain is particularly versatile in mediating molecular interactions due to its amphipathic nature, allowing for nonpolar, hydrogen-bonding, and cation-π interactions. nih.gov Receptor Tyrosine Kinases (RTKs), a major family of cell surface receptors, are activated by the phosphorylation of tyrosine residues, initiating downstream signaling cascades that regulate critical cellular processes like proliferation, differentiation, and survival. nih.gov While Glycyl-L-tyrosine itself is not a direct activator of these pathways, by providing the necessary precursor for protein synthesis and post-translational modifications, it supports the integrity of these signaling networks. chemicalbook.com

N-Acetylglycyl-L-tyrosine as a Molecular Probe for Enzyme Activity Studies

Currently, there is a lack of available scientific literature describing the use of this compound or Glycyl-L-tyrosine as a molecular probe for studying enzyme activity. While various other molecules, including fluorescently labeled compounds and 1,2-dioxetane (B1211799) luminophores, have been developed as probes for enzymes like tyrosine kinases and lipases, the application of Glycyl-L-tyrosine for this purpose has not been reported. rsc.orgmdpi.com

Application as a Source of C-Terminal Amino Acids in Cell Culture Systems

A significant and well-documented application of Glycyl-L-tyrosine is its use as a highly soluble and bioavailable source of L-tyrosine in cell culture media, particularly in the biopharmaceutical manufacturing of therapeutic proteins and monoclonal antibodies. chayon.co.krevonik.com

L-tyrosine is an essential amino acid for protein synthesis and cellular metabolism, but its low solubility in aqueous solutions at neutral pH presents a major challenge in formulating concentrated cell culture media. evonik.comevonik.com This limitation can hinder efforts to intensify bioprocessing and maximize productivity. evonik.com To overcome this, highly soluble dipeptides like Glycyl-L-tyrosine have been developed.

Advantages of Glycyl-L-tyrosine in Cell Culture:

Enhanced Solubility: Glycyl-L-tyrosine exhibits significantly higher solubility at neutral pH compared to free L-tyrosine, allowing for the preparation of concentrated, pH-neutral feed solutions. chayon.co.krevonik.com

Process Simplification: Its high solubility eliminates the need for separate alkaline feed streams for L-tyrosine, which simplifies the manufacturing process, reduces the risk of pH fluctuations in the culture, and lowers running costs. chayon.co.krajinomotocellistkorea.com

Improved Cell Growth and Productivity: By ensuring a consistent and readily available supply of L-tyrosine, Glycyl-L-tyrosine supports robust cell growth and can lead to significant improvements in protein titer in fed-batch cultures. chayon.co.krajinomotocellistkorea.com

High Bioavailability: Cells can efficiently take up and metabolize the dipeptide, making it an effective replacement for free L-tyrosine. evonik.comnih.gov

In parenteral nutrition studies, Glycyl-L-tyrosine has also demonstrated high efficiency as a tyrosine source. Research in growing rats showed that it is effectively utilized, supports normal growth, and promotes nitrogen metabolism. nih.govnih.gov One study found that the daily urinary excretion of Glycyl-L-tyrosine was only 0.5% of the infused amount, indicating very efficient utilization by the body. nih.gov

Table 1: Solubility Comparison of L-Tyrosine and Glycyl-L-Tyrosine

| Compound | Solubility at 25°C (g/L) |

| L-Tyrosine | 0.479 |

| Glycyl-L-Tyrosine | 36.9 |

This table presents a comparison of the aqueous solubility of L-Tyrosine and Glycyl-L-Tyrosine, highlighting the significantly greater solubility of the dipeptide form. chayon.co.kr

Table 2: Comparative Utilization of Tyrosine Sources in Parenteral Nutrition in Rats

| Compound Administered | Daily Urinary Excretion (% of infused amount) | Effect on Weight Gain and N-Balance |

| Glycyl-L-tyrosine | 0.5% | No difference compared to control |

| N-acetyl-L-tyrosine | 11% | No difference compared to control |

This table summarizes findings from a study in rats, showing the superior retention and utilization of Glycyl-L-tyrosine compared to N-acetyl-L-tyrosine when used as a tyrosine source in total parenteral nutrition. nih.gov

The search results consistently provided information for related but distinct compounds, primarily N-Acetyl-L-tyrosine and Glycyl-L-tyrosine. While analytical techniques for these related molecules are well-documented, these data are not directly transferable to this compound due to differences in chemical structure, polarity, mass, and spectroscopic properties.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this compound based on the currently available information.

Advanced Analytical and Characterization Methodologies for N Acetylglycyl L Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

1H and 13C NMR Spectroscopy for Assignment and Purity Confirmation

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural verification and purity analysis of N-Acetylglycyl-L-tyrosine. chemicalbook.com The ¹H NMR spectrum provides a map of all proton environments in the molecule, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the acetyl group, the α-protons of both the glycine (B1666218) and tyrosine residues, the β-protons of the tyrosine side chain, and the aromatic protons of the phenol (B47542) ring. The chemical shift (δ), measured in parts per million (ppm), of each proton is highly sensitive to its local electronic environment. For instance, the aromatic protons of the tyrosine ring typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The α-protons are found further upfield, followed by the β-protons and the acetyl methyl protons.

Purity confirmation is achieved by examining the ¹H NMR spectrum for any unexpected signals. hmdb.ca The integral of each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the main compound relative to any impurities.

The ¹³C NMR spectrum provides complementary information. Key signals include those for the carbonyl carbons of the acetyl group, the peptide bond, and the carboxylic acid, which appear significantly downfield (typically >170 ppm). The aromatic carbons of the tyrosine ring resonate in the 115-160 ppm range, while the aliphatic α- and β-carbons and the acetyl methyl carbon appear at higher field strengths.

The following tables present the predicted chemical shifts for this compound, estimated from data for closely related compounds such as N-Acetyl-L-tyrosine and N-Glycyl-L-tyrosine. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | ~1.8 | Singlet |

| Glycine α-CH₂ | ~3.8 | Doublet |

| Tyrosine α-CH | ~4.4 | Multiplet |

| Tyrosine β-CH₂ | ~2.8 - 3.0 | Multiplet |

| Aromatic CH (ortho to OH) | ~6.7 | Doublet |

| Aromatic CH (meta to OH) | ~7.0 | Doublet |

| Glycine NH | ~8.2 | Triplet |

| Tyrosine NH | ~8.3 | Doublet |

| Phenolic OH | ~9.2 | Singlet |

| Carboxylic Acid OH | ~12.7 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~22.5 |

| Tyrosine β-C | ~36.5 |

| Glycine α-C | ~42.0 |

| Tyrosine α-C | ~55.0 |

| Aromatic CH (ortho to OH) | ~115.0 |

| Aromatic C (ipso to sidechain) | ~128.0 |

| Aromatic CH (meta to OH) | ~130.0 |

| Aromatic C (ipso to OH) | ~156.0 |

| Acetyl C=O | ~169.0 |

| Glycine C=O (Peptide) | ~171.0 |

| Tyrosine C=O (Carboxyl) | ~173.5 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Arrangement

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments overcome this limitation by spreading the signals across two frequency axes, revealing correlations between nuclei. columbia.edu

For this compound, several 2D NMR techniques are particularly informative:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. d-nb.info For instance, a COSY spectrum would show a cross-peak between the tyrosine α-proton and its adjacent β-protons, confirming their connectivity. It would also show a correlation between the glycine α-protons and the adjacent amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). iosrjournals.org It is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the signal for the tyrosine α-proton would show a cross-peak with the signal for the tyrosine α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. iosrjournals.org This is crucial for piecing together the molecular backbone and connecting different spin systems. For this compound, an HMBC spectrum would show a correlation from the glycine α-protons to the peptide carbonyl carbon, and from the tyrosine amide proton to the same carbonyl carbon, thus confirming the peptide bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. While less critical for a small, flexible dipeptide, it can provide insights into preferred conformations in solution.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound, allowing for complete and unambiguous assignment of all proton and carbon signals and confirming the connectivity of the acetyl, glycyl, and tyrosyl moieties.

Spectroscopic Techniques for Quantitative Analysis and Interaction Studies

Beyond structural elucidation, spectroscopic methods are vital for quantifying this compound in solution and for studying its conformational properties.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net In the context of peptides and proteins, CD is an invaluable tool for assessing their secondary structure in solution. The technique is particularly sensitive to the ordered arrangements of the peptide backbone amides, which form characteristic secondary structures like α-helices, β-sheets, and β-turns.

For a small dipeptide like this compound, it is not expected to form stable, canonical secondary structures such as α-helices or β-sheets in aqueous solution. Instead, it is likely to exist as a flexible ensemble of conformations, often described as a "random coil". The CD spectrum of a random coil peptide is typically characterized by a single strong negative band near 200 nm.

However, the conformation of small peptides can be influenced by their environment. For example, in solvents that promote hydrogen bonding, such as trifluoroethanol (TFE), some short peptides can be induced to adopt more ordered structures, like β-turns or even helical turns. CD spectroscopy is an excellent method to monitor such conformational transitions. A shift in the CD spectrum, for instance, the development of negative bands around 222 nm and 208 nm, would indicate the formation of α-helical character.

Therefore, while CD spectroscopy would likely confirm a disordered or random coil structure for this compound in a standard aqueous buffer, it serves as a powerful tool to study how its conformational landscape might change in response to different solvents, pH, or upon interaction with other molecules.

Computational and Biophysical Studies of N Acetylglycyl L Tyrosine

Molecular Docking and Dynamics Simulations of Peptide-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for investigating how peptides such as N-Acetylglycyl-L-tyrosine interact with enzymes. Docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations provide a dynamic view of the complex, revealing information about its stability and the nature of the interactions over time.

Detailed research findings from studies on similar tyrosine-containing compounds and enzymes illustrate the utility of these methods. For instance, molecular docking has been used to study the interactions of N-acetyl-L-tyrosine derivatives with the active site of Peroxisome Proliferator-Activated Receptor alpha (PPARα) nih.gov. Similarly, simulations have explored the binding of N-acetyl-L-tyrosine to key enzymes of SARS-CoV-2, such as the 3-chymotrypsin-like protease (3CLpro) and nonstructural protein 16 (NSP16) mdpi.com.

A 100-nanosecond MD simulation of N-acetyl-L-tyrosine with 3CLpro and NSP16 confirmed the stability of the resulting complexes mdpi.com. Analysis of the root-mean-square deviation (RMSD) for the backbone atoms showed that N-acetyl-L-tyrosine led to stable equilibration states with both enzymes, indicating favorable and sustained binding mdpi.com. Such simulations are crucial for understanding the structural basis of substrate specificity and for the rational design of enzyme inhibitors nih.govnih.gov. For example, MD simulations of Matrix Metalloproteinase-2 (MMP-2) with peptide substrates have been used to characterize the key enzyme-substrate contacts and calculate binding energies that correlate well with experimental results nih.gov.

Table 1: Example Data from Molecular Dynamics Simulation of Peptide-Enzyme Complexes

| Enzyme Target | Ligand | Simulation Length (ns) | Key Finding | Reference |

|---|---|---|---|---|

| SARS-CoV-2 3CLpro | N-acetyl-L-tyrosine | 100 | Formation of a stable complex, confirmed by low RMSD values. | mdpi.com |

| SARS-CoV-2 NSP16 | N-acetyl-L-tyrosine | 100 | Formation of a stable complex, confirmed by low RMSD values. | mdpi.com |

| MMP-2 | Peptide Substrates | 25 | Characterization of main enzyme/substrate contacts and relative binding energies. | nih.gov |

| Tyrosinase-Related Protein 1 (TYRP1) | Mycosporine 2 glycine (B1666218) (M2G) | Not Specified | High binding affinity and stability observed in MD simulations. | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions in biological systems, such as the enzymatic hydrolysis of peptides. In this approach, the reactive center (e.g., the scissile peptide bond and catalytic residues) is treated with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent environment are described using computationally less expensive molecular mechanics (MM) force fields researchgate.netriken.jp.

QM/MM calculations have been instrumental in elucidating the mechanisms of peptide bond cleavage by enzymes like carboxypeptidase A (CPA), a zinc-containing enzyme that hydrolyzes C-terminal peptide bonds, particularly those with hydrophobic side chains researchgate.net. Studies on the hydrolysis of the dipeptide Glycyl-L-tyrosine (Gly-Tyr), which is structurally analogous to the core of this compound, have provided mechanistic insights. These calculations show the importance of the enzyme in stabilizing the tetrahedral intermediate formed during the reaction researchgate.net. The energy profiles obtained from QM/MM studies can reveal the rate-limiting steps of the reaction, such as the simultaneous deprotonation of the nucleophilic water molecule, its attack on the substrate's carbonyl group, and the protonation of the amide nitrogen researchgate.net.

The application of QM/MM methods can determine reaction energy barriers that are in good agreement with experimental kinetic data (kcat values) nih.gov. For example, ab initio QM/MM free-energy simulations have been used to study peptide bond formation in the ribosome, favoring an eight-membered ring reaction mechanism with a calculated free-energy barrier of 19 kcal/mol, which aligns excellently with experimental findings acs.org.

Table 2: Key Parameters in a QM/MM Study of Peptide Hydrolysis

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| QM Region | Atoms treated with quantum mechanics (e.g., substrate's peptide bond, key enzyme residues). | Density Functional Theory (B3LYP) is often used for the QM part. | researchgate.netacs.org |

| MM Region | The rest of the protein and solvent, treated with classical force fields. | CHARMM27 is a commonly used force field for the MM part. | researchgate.net |

| Reaction Coordinate | A set of geometric parameters that describe the progress of the reaction. | Distances corresponding to bond breaking and bond formation. | acs.org |

| Energy Barrier (Activation Energy) | The energy required to reach the transition state of the reaction. | Calculated barriers can be compared with experimental kcat values to validate the proposed mechanism. | nih.gov |

In Silico Prediction of Enzymatic Cleavage Sites and Substrate Specificity

In silico tools are widely used to predict potential enzymatic cleavage sites within a peptide sequence. These computational methods are based on known specificities of various proteases and peptidases. Enzyme-catalyzed cleavage is a primary pathway for peptide degradation, and the location and number of cleavage sites are critical determinants of a peptide's stability oup.com.

Web-based tools like PeptideCutter can predict cleavage sites for a wide range of proteases (e.g., Trypsin, Chymotrypsin (B1334515), Pepsin) and chemicals expasy.orgexpasy.org. For a peptide like this compound, these tools would predict cleavage C-terminal to the tyrosine residue by enzymes such as chymotrypsin, which has a high specificity for aromatic residues expasy.org. The prediction is based on cleavage rules derived from extensive experimental data. More advanced software, such as Rapid Peptides Generator (RPG), can also account for miscleavages and different digestion modes nih.gov.

Beyond simple cleavage site prediction, computational methods are also used to understand the broader substrate specificity of enzymes. For instance, screening of combinatorial peptide libraries against protein-tyrosine phosphatases like TULA-2 has been used to systematically determine their sequence preferences nih.gov. This approach revealed that TULA-2 prefers substrates with a proline at the P-1 position and aromatic hydrophobic residues at positions P-3 and beyond, or substrates with multiple acidic residues N-terminal to the phosphotyrosine nih.gov. Such detailed specificity profiles are invaluable for identifying potential biological substrates of enzymes.

Table 3: Predicted Cleavage of this compound by Common Proteases (Illustrative)

| Enzyme | Cleavage Specificity | Predicted Cleavage Site in Ac-Gly-Tyr | Comment |

|---|---|---|---|

| Chymotrypsin (high specificity) | C-terminal to Phe, Trp, Tyr | After Tyrosine | Cleavage would release the tyrosine residue. |

| Thermolysin | N-terminal to Leu, Phe, Val, Ile, Ala, Met | None | No preferred residues are present at the N-terminal side of a peptide bond. |

| Pepsin (pH > 2) | C-terminal to Phe, Trp, Tyr, Leu | After Tyrosine | Similar specificity to Chymotrypsin in this context. |

| Carboxypeptidase A | C-terminal residue (not Arg, Lys, Pro) | After Tyrosine | Cleaves the C-terminal tyrosine. |

Note: This table is illustrative and based on the known specificities of proteases applied to the Gly-Tyr sequence.

Conformational Analysis and Energy Landscape Mapping of the Peptide

Conformational analysis aims to identify the stable three-dimensional structures a peptide can adopt, while energy landscape mapping provides a comprehensive view of the relative energies of these conformations and the barriers between them. Obtaining an accurate representation of the energy landscape of a peptide is fundamental to understanding its physicochemical properties and biological function researchgate.net.

For dipeptides like this compound, the conformational space is largely defined by the main chain dihedral angles, phi (φ) and psi (ψ). Ramachandran plots are used to visualize the energetically allowed regions for these angles researchgate.net. Computational methods, such as Density Functional Theory (DFT), can be used to systematically map the energy landscape by calculating the energy for a wide range of φ and ψ angles acs.org. An exhaustive mapping of the conformational space of all 484 possible proteinogenic dipeptides has been performed using a combination of semiempirical (GFN2-xTB) and DFT (BP86-D3) methods, providing a massive dataset of peptide conformers acs.org.

These studies reveal how the character of the amino acid side chains influences the conformational space. The energy landscape of a peptide is often described as a multi-funnel surface, where each funnel corresponds to a set of structurally similar, low-energy conformations nih.govresearchgate.net. The topology of this landscape, including the depth of the energy minima and the height of the barriers between them, dictates the peptide's flexibility and its dynamic behavior nih.govresearchgate.net. This information is critical for understanding how a peptide might change its conformation upon binding to a receptor or enzyme.

Table 4: Representative Low-Energy Conformations for a Dipeptide

| Conformation Type | Approximate Dihedral Angles (φ, ψ) | Description | Relative Stability |

|---|---|---|---|

| β-strand | -135°, +135° | Extended conformation, often found in beta-sheets. | Often a global energy minimum. |

| Polyproline II (PPII) | -75°, +145° | A left-handed helical structure, common in unfolded peptides. | Low energy, contributes to flexibility. |

| Right-handed α-helix | -60°, -45° | Characteristic of alpha-helical secondary structures. | Generally stable. |

| C7eq / Inverse γ-turn | -80°, +80° | A turn-like structure stabilized by an intramolecular hydrogen bond. | Local energy minimum. |

Note: The specific angles and relative energies for this compound would require a dedicated computational study.

Future Research Directions and Translational Perspectives

Development of N-Acetylglycyl-L-tyrosine as a Tool in Protease Assays

The unique structure of this compound makes it a promising candidate for the development of specific substrates in protease assays. The N-terminal acetylation provides a stable modification that can influence its interaction with proteases.

Research has demonstrated that N-acetylated amino acids and dipeptides can serve as substrates for various proteases. For instance, the enzyme aminoacylase (B1246476) 3 (AA3) has been shown to hydrolyze N-acetyl-L-tyrosine to produce L-tyrosine and acetate (B1210297) researchgate.net. This suggests that this compound could be engineered as a specific substrate for AA3 or other related aminoacylases.

Furthermore, studies on carboxypeptidase A (CPA) have utilized N-acylated dipeptides like NCbz-glycyl-L-phenylalanine to investigate its enzymatic activity ias.ac.in. The dipeptide glycyl-L-tyrosine itself is a known substrate for CPA, and its hydrolysis is pH-dependent nih.gov. The acetylation of the N-terminus in this compound could modify its binding affinity and cleavage kinetics by CPA, allowing for the development of more specific and sensitive assays.

Table 1: Potential Proteases for this compound Substrate Development

| Protease | Substrate Analogue | Potential Application |

| Aminoacylase 3 (AA3) | N-acetyl-L-tyrosine | Development of specific assays for AA3 activity. |

| Carboxypeptidase A (CPA) | Glycyl-L-tyrosine, NCbz-glycyl-L-phenylalanine | Fine-tuning substrate specificity and sensitivity in CPA assays. ias.ac.innih.gov |

Future research in this area could focus on synthesizing fluorogenic or chromogenic versions of this compound to enable continuous monitoring of protease activity. Additionally, systematic screening of this compound against a panel of proteases will be crucial to identify novel enzyme-substrate pairs and to characterize its specificity profile.

Exploration of Novel Biocatalytic Applications for Peptide Synthesis

The use of enzymes in peptide synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov this compound can be a valuable building block in such biocatalytic processes.

Enzymatic peptide synthesis often utilizes proteases in reverse, where they catalyze the formation of peptide bonds instead of their hydrolysis. Several proteases, including those from Aspergillus oryzae and Aspergillus sojae, have been shown to catalyze the synthesis of dipeptides using N-terminally protected amino acids as acyl donors dartmouth.edu. This suggests that this compound could serve as a precursor for the synthesis of longer peptides in a controlled, enzymatic manner.

The chemoenzymatic approach to peptide synthesis has been utilized for several decades to overcome the often time-consuming process of optimizing conventional synthesis conditions nih.gov. A two-step enzymatic synthesis of dipeptides has been demonstrated, showcasing the feasibility of continuous production nih.gov. The integration of this compound into such systems could expand the repertoire of accessible peptide sequences.

Future exploration in this field could involve screening for novel enzymes that can efficiently utilize this compound as a substrate for peptide ligation. Furthermore, the development of one-pot enzymatic synthesis strategies starting from N-acetylated amino acids could streamline the production of custom peptides.

Integration into Advanced Peptide Delivery Systems Research

Peptide-based drug delivery systems are gaining increasing attention due to their high specificity and biocompatibility nih.govmdpi.com. The chemical properties of this compound make it an interesting component for the design of such systems.

N-terminal acetylation is a known strategy to enhance the proteolytic stability of peptides, a critical factor for their in vivo efficacy nih.gov. By incorporating this compound into a larger peptide therapeutic, its resistance to degradation by aminopeptidases can be significantly improved. This can lead to a longer circulation half-life and better therapeutic outcomes.

Moreover, peptide-based nanocarriers are being developed for the targeted delivery of therapeutic agents mdpi.com. The self-assembly properties of peptides can be modulated by modifying their sequence and terminal groups. The introduction of this compound could influence the morphology and stability of these nanostructures, potentially leading to more efficient drug encapsulation and release.

Table 2: Potential Advantages of Integrating this compound into Peptide Delivery Systems

| Feature | Potential Advantage |

| N-terminal Acetylation | Increased resistance to aminopeptidase (B13392206) degradation, leading to enhanced in vivo stability. nih.gov |

| Modified Self-Assembly | Potential to influence the formation and stability of peptide-based nanocarriers for drug delivery. mdpi.com |

Future research should focus on synthesizing and characterizing peptide-drug conjugates and nanocarriers containing this compound. In vitro and in vivo studies will be necessary to evaluate their stability, drug release kinetics, and therapeutic efficacy.

Investigating Broader Biological Roles beyond Current Understandings

While the direct biological roles of this compound are not yet fully understood, the functions of its parent compound, N-Acetyl-L-tyrosine (NALT), provide valuable insights into its potential activities. NALT is a derivative of the amino acid L-tyrosine and is involved in the synthesis of important neurotransmitters like dopamine (B1211576) nbinno.com.

Recent studies have identified N-Acetyl-L-tyrosine as an endogenous molecule that can trigger mitohormesis, a cytoprotective response to stress nih.govhmdb.ca. It has been shown to induce low levels of reactive oxygen species (ROS) by transiently perturbing mitochondrial membrane potential, which in turn activates protective pathways medchemexpress.com. This suggests that this compound, as a related compound, might also possess similar stress-response modulating properties.

Furthermore, N-acetylated amino acids are known to be present in biological systems and can be produced through the degradation of N-acetylated proteins hmdb.ca. The presence of this compound in cells or tissues could indicate its involvement in cellular signaling or metabolic regulation.

Future investigations should aim to determine if this compound is an endogenous metabolite and to elucidate its potential roles in cellular stress responses, neurotransmitter metabolism, and other biological pathways. This could open up new avenues for its application in areas such as aging, metabolic diseases, and cancer research medchemexpress.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.